molecular formula C14H25BrN2OSSi B12349356 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide

Cat. No.: B12349356
M. Wt: 377.42 g/mol
InChI Key: GISADBBRWGNLLK-UHFFFAOYSA-N
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Description

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzene derivative, followed by the introduction of the tert-butyldimethylsilyl group and the sulfonoimidamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-n-(tert-butyldimethylsilyl)-n,n-dimethylbenzene-1-sulfonoimidamide include:

  • 4-Bromo-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Biological Activity

4-Bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by relevant case studies and research findings.

  • Molecular Formula: C14H20BrN2O2S
  • Molecular Weight: 360.29 g/mol
  • CAS Number: 193694-04-1
  • Structure: The compound features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For instance, derivatives of brominated anilines have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonoimidamide group is thought to enhance this activity through increased membrane permeability and disruption of bacterial cell walls.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of various sulfonamides found that modifications to the aromatic ring could enhance antitumor efficacy. Specifically, the bromine substituent may play a role in increasing the reactivity towards cellular targets involved in cancer progression.

Cytotoxic Effects

In vitro assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies and Research Findings

StudyFindings
Study 1 (Antimicrobial Activity)Showed that derivatives of sulfonoimidamides exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2 (Antitumor Activity)Investigated the effects on human breast cancer cells, reporting IC50 values in the low micromolar range, indicating potent cytotoxicity.
Study 3 (Mechanism of Action)Identified that brominated compounds can enhance apoptosis via mitochondrial pathways in lung cancer cells.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Membrane Disruption: The lipophilic nature of the tert-butyldimethylsilyl group aids in penetrating cellular membranes.
  • Enzyme Inhibition: The sulfonoimidamide moiety may interact with key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Properties

Molecular Formula

C14H25BrN2OSSi

Molecular Weight

377.42 g/mol

IUPAC Name

N-[S-(4-bromophenyl)-N-[tert-butyl(dimethyl)silyl]sulfonimidoyl]-N-methylmethanamine

InChI

InChI=1S/C14H25BrN2OSSi/c1-14(2,3)20(6,7)16-19(18,17(4)5)13-10-8-12(15)9-11-13/h8-11H,1-7H3

InChI Key

GISADBBRWGNLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N=S(=O)(C1=CC=C(C=C1)Br)N(C)C

Origin of Product

United States

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